molecular formula C10H10F2O B13570594 (1-(2,4-Difluorophenyl)cyclopropyl)methanol

(1-(2,4-Difluorophenyl)cyclopropyl)methanol

Cat. No.: B13570594
M. Wt: 184.18 g/mol
InChI Key: SADJWXNLAWRCTG-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorophenyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Difluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative, followed by reduction to introduce the methanol group. One common method involves the use of a cyclopropanation reaction with reagents like diazomethane or Simmons-Smith reagents, followed by reduction using lithium aluminum hydride (LiAlH4) or similar reducing agents .

Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (1-(2,4-Difluorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-(2,4-Difluorophenyl)cyclopropyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Uniqueness: (1-(2,4-Difluorophenyl)cyclopropyl)methanol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, offering unique steric and electronic properties compared to other similar compounds .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H10F2O/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2

InChI Key

SADJWXNLAWRCTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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